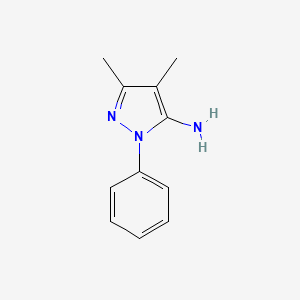

1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-

Description

The exact mass of the compound 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-2-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-9(2)13-14(11(8)12)10-6-4-3-5-7-10/h3-7H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAVVYSZRNWCGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406110 | |

| Record name | 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51143-42-1 | |

| Record name | 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note: Definitive Structural Characterization of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- using NMR and Mass Spectrometry

An In-Depth Technical Guide

Abstract

This application note provides a detailed guide for the comprehensive analysis of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-, a heterocyclic amine with potential applications as a scaffold in medicinal chemistry and drug development. The unambiguous confirmation of its molecular structure and purity is paramount for its use in further research. This document outlines optimized protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and molecular weight confirmation via Electrospray Ionization Mass Spectrometry (ESI-MS). We delve into the causality behind experimental choices, from solvent selection in NMR to ionization techniques in MS, providing researchers, scientists, and drug development professionals with a robust framework for the characterization of novel pyrazole derivatives.

Introduction

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities which makes them privileged structures in drug discovery.[1][2] The specific compound, 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- (Molecular Formula: C₁₁H₁₃N₃, Molecular Weight: 187.24 g/mol ), features key functional groups that make it a versatile building block for synthesizing more complex molecules. Accurate structural verification is the critical first step in any research and development pipeline.

This guide employs two synergistic and powerful analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the carbon-hydrogen framework of the molecule, including atom connectivity and spatial relationships.

-

Mass Spectrometry (MS): To determine the precise molecular weight and offer insights into the compound's fragmentation patterns, further confirming its identity.[3]

By integrating the data from both techniques, we can achieve an unequivocal structural assignment of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle of NMR for Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is an indispensable technique that probes the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C.[4] When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The precise frequency, or "chemical shift," is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule. Furthermore, interactions between neighboring nuclei ("spin-spin coupling") reveal connectivity information, allowing for the complete assembly of the molecular puzzle.[5][6]

Predicted NMR Spectral Data

The expected ¹H and ¹³C NMR chemical shifts for 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- are summarized below. These predictions are based on established principles of NMR spectroscopy and data from similar pyrazole structures.[5][7][8]

Table 1: Predicted ¹H and ¹³C NMR Data in DMSO-d₆

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Phenyl-H (ortho) | 7.55 - 7.45 | Multiplet | Pyrazole C5-NH₂ | ~155 |

| Phenyl-H (meta) | 7.45 - 7.35 | Multiplet | Pyrazole C3-CH₃ | ~148 |

| Phenyl-H (para) | 7.30 - 7.20 | Multiplet | Phenyl C1' (ipso) | ~139 |

| NH₂ | ~5.50 | Broad Singlet | Phenyl C2'/C6' (ortho) | ~129 |

| Pyrazole C4-CH₃ | ~2.10 | Singlet | Phenyl C3'/C5' (meta) | ~127 |

| Pyrazole C3-CH₃ | ~1.90 | Singlet | Phenyl C4' (para) | ~124 |

| Pyrazole C4-CH₃ | ~110 | |||

| Pyrazole C4-CH₃ | ~12 |

| | | | Pyrazole C3-CH₃ | ~10 |

Note: DMSO-d₆ is chosen as a potential solvent due to the amine functionality, which may enhance solubility compared to CDCl₃. The NH₂ proton shift is highly dependent on concentration and temperature.

Experimental Protocol: NMR Sample Preparation

The quality of an NMR spectrum is directly dependent on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[9]

Rationale for Solvent Selection: The choice of a deuterated solvent is critical. Deuterated solvents replace ¹H protons with deuterium (²H), which does not produce signals in the ¹H NMR spectrum, thus preventing the large solvent signal from obscuring the analyte peaks.[4][10] The deuterium signal is also used by the spectrometer to maintain a stable magnetic field ("locking").[10] The solvent must fully dissolve the analyte. For 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-, Chloroform-d (CDCl₃) is a good starting point for many organic molecules.[11] However, if solubility is limited, a more polar solvent like DMSO-d₆ should be used.[4][12]

Protocol Steps:

-

Weighing: Accurately weigh 5-10 mg of the dried 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- sample into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial using a clean pipette or syringe.[10]

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect the solution against a light source to confirm there is no suspended particulate matter.

-

Transfer: Using a Pasteur pipette, carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube. Avoid transferring any solid particles.[10]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier. The final sample height in the tube should be approximately 4-5 cm.[9]

Experimental Protocol: NMR Data Acquisition

This protocol provides general parameters for a standard 400 MHz NMR spectrometer.

-

Insert the NMR tube into the spinner turbine and adjust its depth using the sample gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by "shimming" the sample.

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).

-

Acquire a standard ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum (e.g., DMSO-d₆ at 39.52 ppm).

NMR Analysis Workflow

Caption: Workflow for NMR analysis of 1H-Pyrazol-5-amine.

Mass Spectrometry (MS) Analysis

Principle of ESI-QMS for Molecular Weight Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] For this application, we use Electrospray Ionization (ESI) coupled with a Quadrupole Mass Analyzer (QMS).

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique, meaning it ionizes the analyte molecule without causing significant fragmentation.[14][15] A high voltage is applied to a liquid sample solution, creating a fine spray of charged droplets.[13][16][17] As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase.[17] For a basic compound like our target amine, this typically results in the formation of a protonated molecule, denoted as [M+H]⁺.[16]

-

Quadrupole Mass Analyzer (QMS): The QMS consists of four parallel rods to which specific radio frequency (RF) and direct current (DC) voltages are applied.[18][19][20] This creates an oscillating electric field that allows only ions of a specific m/z to have a stable trajectory and pass through to the detector.[18][19] By scanning the voltages, a full mass spectrum is generated.[20][21]

Expected Mass Spectrum

The molecular formula of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- is C₁₁H₁₃N₃. The expected monoisotopic mass and the primary ion to be observed in positive ion ESI-MS are listed below.

Table 2: Expected m/z values for 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-

| Species | Formula | Calculated Monoisotopic Mass | Expected m/z |

|---|---|---|---|

| Neutral Molecule [M] | C₁₁H₁₃N₃ | 187.1109 | - |

| Protonated Molecule [M+H]⁺ | C₁₁H₁₄N₃⁺ | 188.1182 | 188.12 |

Fragmentation: While ESI is a soft ionization method, some in-source fragmentation can occur. For pyrazole derivatives, common fragmentation pathways include cleavage of the N-N bond and loss of substituents from the ring.[22][23]

Experimental Protocol: MS Sample Preparation

Sample cleanliness is crucial for high-quality MS data and to prevent contamination of the instrument.[24]

Rationale for Solvent and Concentration: The sample must be dissolved in a volatile solvent compatible with ESI, typically methanol, acetonitrile, or water.[25] Non-volatile solvents like DMSO should be avoided or heavily diluted.[25] The concentration should be low, typically in the range of 1-10 µg/mL, to prevent signal saturation and ion suppression.[25] Formic acid is often added to promote protonation and enhance the signal in positive ion mode.

Protocol Steps:

-

Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol.

-

Working Solution: Perform a serial dilution of the stock solution to create a working solution with a final concentration of approximately 1-10 µg/mL. The dilution solvent should be a mixture like 50:50 acetonitrile:water with 0.1% formic acid.

-

Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter into a clean autosampler vial.

-

Blank Samples: Prepare blank samples containing only the final dilution solvent. These are run before and after the analyte to ensure the system is clean and to check for carryover.[25]

-

Capping and Labeling: Cap the vial with a septum cap and label it clearly.

Experimental Protocol: MS Data Acquisition

This protocol describes a general method for acquiring data via direct infusion on an ESI-QMS system.

-

Set the ESI source to positive ion mode.

-

Optimize source parameters, including capillary voltage (e.g., 3.5 kV), gas flow (e.g., nitrogen), and temperature.

-

Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data over a relevant mass range, for example, m/z 50-500, to ensure the expected [M+H]⁺ ion at m/z 188.12 is observed.

-

Average the spectra over a stable infusion period (e.g., 1 minute) to obtain the final mass spectrum.

Mass Spectrometry Analysis Workflow

Caption: Workflow for MS analysis of 1H-Pyrazol-5-amine.

Data Interpretation and Summary

The definitive structural confirmation of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- is achieved by integrating the orthogonal data sets from NMR and MS.

-

The Mass Spectrometry analysis should reveal a prominent ion at m/z 188.12 , corresponding to the protonated molecule [C₁₁H₁₄N₃]⁺. This result confirms that the compound has the correct molecular formula and, therefore, the correct molecular weight.

-

The ¹H NMR spectrum should show distinct signals corresponding to the protons on the phenyl ring, two separate methyl group singlets, and a broad amine singlet, with integration values matching the number of protons in each environment.

-

The ¹³C NMR spectrum should display the correct number of signals for the 11 carbon atoms in the molecule, with chemical shifts consistent with their respective functional groups (aromatic, pyrazole ring, and methyl carbons).

Together, these results provide an unambiguous and confident characterization of the title compound's structure and identity, validating its suitability for use in subsequent research and development activities.

References

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]

-

Wikipedia contributors. (2024). Electrospray ionization. Wikipedia. [Link]

-

LCGC International. (2012). Electrospray Ionization for Mass Spectrometry. LCGC International. [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. JEOL. [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

-

Hiden Analytical. (2024). How a Quadrupole Mass Spectrometer Works. Hiden Analytical. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Western University. (2013). NMR Sample Preparation. JB Stothers NMR Facility. [Link]

-

Ciloa. (n.d.). NMR sample preparation guidelines. Ciloa. [Link]

-

Wikipedia contributors. (2024). Quadrupole mass analyzer. Wikipedia. [Link]

-

Extrel. (2020). Quadrupoles: How do they work? Extrel. [Link]

-

Analyst. (2021). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. Royal Society of Chemistry. [Link]

-

Rochester Institute of Technology. (n.d.). Sample Preparation. CIS RIT. [Link]

-

ACD/Labs. (2024). A Beginner's Guide to Mass Spectrometry: Mass Analyzers. ACD/Labs. [Link]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare. [Link]

-

Khan, M. S., & Laeeq, S. (1993). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 15(3), 196-199. [Link]

-

Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Bruker. [Link]

-

da Silva, A. D., et al. (2008). 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. Magnetic Resonance in Chemistry, 46(9), 878-85. [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

-

Scribd. (n.d.). NMR Solvent Requirements. Scribd. [Link]

-

van der Plas, H. C., & van Veldhuizen, A. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 3(10), 1311-1319. [Link]

-

Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 489-490. [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

-

de Oliveira, A. B., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 78-82. [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. [Link]

-

University of Tokyo. (n.d.). How to select NMR solvent. UT-NMR. [Link]

-

American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

-

Connect Journals. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

-

Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]

-

ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

-

US EPA. (2023). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. Substance Details - SRS. [Link]

-

PubChem. (n.d.). 4-Phenyl-1H-pyrazol-5-amine. PubChem. [Link]

-

NIST. (n.d.). 1H-Pyrazole, 3,5-dimethyl-1-phenyl-. NIST WebBook. [Link]

-

PubChem. (n.d.). 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine. PubChem. [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. organomation.com [organomation.com]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. How To [chem.rochester.edu]

- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 15. phys.libretexts.org [phys.libretexts.org]

- 16. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. How a Quadrupole Mass Spectrometer Works - Hiden Analytical [hidenanalytical.com]

- 19. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]

- 20. utsc.utoronto.ca [utsc.utoronto.ca]

- 21. acdlabs.com [acdlabs.com]

- 22. asianpubs.org [asianpubs.org]

- 23. semanticscholar.org [semanticscholar.org]

- 24. biocompare.com [biocompare.com]

- 25. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Application Notes & Protocols for the Development of Pyrazole-Based Kinase Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The dysregulation of protein kinases is a cornerstone of many human diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1][2] The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry for its remarkable ability to form the basis of potent and selective kinase inhibitors.[1][3][4] Its synthetic accessibility and capacity to mimic the adenine moiety of ATP allow it to form crucial hydrogen bonds within the kinase hinge region, providing a robust anchor for drug design.[3][5] This document provides a comprehensive guide for researchers, outlining the strategic considerations, key experimental workflows, and detailed protocols for the discovery and optimization of novel pyrazole-based kinase inhibitors. We will delve into the rationale behind experimental design, from initial hit identification to lead optimization, supported by authoritative references and practical, self-validating protocols.

The Pyrazole Scaffold: A Privileged Framework for Kinase Inhibition

The success of the pyrazole ring in kinase inhibitor design is not coincidental; it stems from its intrinsic chemical properties. The five-membered heterocycle, with its two adjacent nitrogen atoms, possesses a unique combination of features that make it an ideal starting point for targeting the ATP-binding pocket of kinases.[6]

-

Hydrogen Bonding Capability: The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, enabling it to form strong, bidentate hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[3][5]

-

Structural Versatility: The pyrazole ring can be readily functionalized at multiple positions, allowing medicinal chemists to systematically modify the scaffold to enhance potency, improve selectivity against off-target kinases, and optimize pharmacokinetic properties.[6][7]

-

Proven Clinical Success: The utility of the pyrazole scaffold is validated by the number of FDA-approved drugs that incorporate this moiety. These drugs target a wide range of kinases, underscoring the scaffold's broad applicability.[1][6][8]

| Drug Name | Primary Kinase Target(s) | Therapeutic Indication |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera[3][6][8] |

| Crizotinib | ALK, ROS1, MET | Non-Small Cell Lung Cancer[1][6] |

| Encorafenib | BRAF V600E | Melanoma, Colorectal Cancer[1][9] |

| Erdafitinib | FGFR | Urothelial Carcinoma[1][6][8] |

| Avapritinib | KIT, PDGFRA | Gastrointestinal Stromal Tumor[1] |

The Kinase Inhibitor Discovery Workflow

The journey from a conceptual idea to a viable drug candidate is a systematic, multi-stage process. The following workflow illustrates the key phases in the development of pyrazole-based kinase inhibitors. This process is highly iterative, with feedback from later stages often informing earlier decisions.

Caption: High-level workflow for pyrazole-based kinase inhibitor development.

Hit Identification: Finding the Starting Points

The initial "hit" compound is the crucial first step. For pyrazole-based inhibitors, several strategies are employed:

-

High-Throughput Screening (HTS): This involves screening large, diverse libraries of pyrazole-containing compounds against the target kinase to identify molecules that exhibit inhibitory activity.[10]

-

Fragment-Based Drug Discovery (FBDD): Small, low-complexity pyrazole fragments are screened for weak binding to the kinase. Confirmed binders are then grown or linked to generate more potent leads. This method can be highly efficient for exploring chemical space.[11]

-

Structure-Based Drug Design (SBDD): When a crystal structure of the target kinase is available, computational docking can be used to screen virtual libraries of pyrazole compounds, predicting which ones are most likely to bind effectively in the ATP pocket. This approach helps prioritize compounds for synthesis and testing.[10][12]

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)

Causality: To quantitatively measure the potency of a pyrazole compound against its target kinase, a robust biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity; therefore, a decrease in signal indicates inhibition.[13][14]

Self-Validation: This protocol incorporates critical controls to ensure data integrity. The "No Inhibitor" control establishes the 100% activity baseline, while the "No Kinase" control defines the background signal (0% activity).

Materials:

-

Target Protein Kinase and its specific substrate

-

Pyrazole test compounds, serially diluted in DMSO

-

ATP (at a concentration near the Km for the kinase)

-

Kinase Reaction Buffer (specific to the kinase)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and a plate luminometer

Procedure:

-

Compound Plating: Dispense 50 nL of each serially diluted pyrazole compound into the wells of a 384-well plate. Include wells with DMSO only for controls.

-

Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the reaction buffer. Add 5 µL of this mix to each well.

-

Initiate Reaction: Prepare a solution of ATP in the reaction buffer. Add 5 µL to each well to start the kinase reaction.

-

Incubation: Incubate the plate at the kinase's optimal temperature (e.g., 30°C) for 60 minutes.

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate luminometer.

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" (100% activity) and "No Kinase" (0% activity) controls.

-

Plot percent inhibition versus the logarithm of the compound concentration.

-

Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

The Iterative Cycle of Hit-to-Lead Optimization

Once initial hits are identified, the goal is to transform them into "leads" with improved potency, selectivity, and drug-like properties.[10][15] This is achieved through an iterative process of chemical synthesis and biological testing, guided by Structure-Activity Relationship (SAR) studies.[16][17]

Causality in SAR: The core principle of SAR is that the biological activity of a compound is directly related to its chemical structure. By making systematic modifications to the pyrazole hit and observing the resulting changes in activity, researchers can deduce which chemical features are critical for binding and which can be altered to improve other properties.[18][19] For example, adding a bulky group might enhance potency by accessing a hydrophobic pocket in the kinase, while adding a polar group could improve solubility.[3]

Caption: The iterative cycle of SAR-driven lead optimization.

Example SAR Table: The following table illustrates hypothetical SAR data for a pyrazole series targeting Aurora Kinase A. This demonstrates how modifications affect inhibitory potency.

| Compound ID | R1 (Pyrazole N1) | R2 (C4 Position) | R3 (Other) | Aurora A IC₅₀ (nM) |

| Hit-01 | H | Phenyl | Methoxy-phenyl | 550 |

| Opt-02 | H | Cyclopropyl | Methoxy-phenyl | 120 |

| Opt-03 | H | Phenyl | Piperazine | 85 |

| Opt-04 | Methyl | Phenyl | Methoxy-phenyl | >1000 |

| Lead-05 | H | Cyclopropyl | Piperazine | 15 |

Rationale: Replacing the phenyl at R2 with a smaller cyclopropyl group (Opt-02) improves potency, suggesting a constrained pocket.[3] Adding a basic piperazine moiety at R3 (Opt-03) significantly enhances activity, likely by forming a salt bridge or H-bond with a nearby residue.[12] Methylating the pyrazole nitrogen (Opt-04) abolishes activity, indicating that the N-H is a critical hydrogen bond donor.[3] Combining the favorable modifications yields a potent lead compound (Lead-05).

Protocol 2: Cellular Viability/Cytotoxicity Assay (MTT)

Causality: A potent biochemical inhibitor must also be effective in a cellular environment. It needs to cross the cell membrane, engage its target, and elicit a biological response (e.g., stop cell proliferation). The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity or anti-proliferative effects.[13]

Self-Validation: This protocol includes "Vehicle Control" (cells treated with DMSO only) to establish baseline cell viability (100%) and a "Positive Control" (a known cytotoxic agent) to confirm the assay is performing correctly.

Materials:

-

Cancer cell line of interest (e.g., HCT116, MCF7)[8]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyrazole test compounds, serially diluted

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Clear, flat-bottomed 96-well plates

-

Multiskan plate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Remove the old media and add fresh media containing the serially diluted pyrazole compounds. Include vehicle control (DMSO) and positive control wells.

-

Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a plate reader.

Data Analysis:

-

Calculate the percent viability for each well relative to the vehicle control.

-

Plot percent viability versus the logarithm of compound concentration.

-

Fit the data to a dose-response curve to determine the EC₅₀ or GI₅₀ value (the concentration that causes 50% of maximal inhibition of cell growth).

Visualizing the Mechanism: Kinase Signaling

Understanding the context in which the inhibitor functions is critical. Pyrazole-based inhibitors often target kinases within crucial signaling pathways that drive cell growth and proliferation. The diagram below illustrates a simplified representation of the JAK-STAT pathway, a common target for pyrazole inhibitors like Ruxolitinib.[3]

Caption: Simplified JAK-STAT pathway showing inhibition by a pyrazole compound.

References

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

-

Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. [Link]

-

Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. PubMed. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

-

Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. [Link]

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Semantic Scholar. [Link]

-

7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

-

Hit-to-lead optimization of 1,4-dihydroindeno[1,2-c]pyrazoles as a novel class of KDR kinase inhibitors. PubMed. [Link]

-

Optimization of a pyrazole hit from FBDD into a novel series of indazoles as ketohexokinase inhibitors. PubMed. [Link]

-

Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). PubMed. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

(PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. [Link]

-

Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Europe PMC. [Link]

-

In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. PubMed. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Semantic Scholar. [Link]

-

In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. PMC. [Link]

-

Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC - NIH. [Link]

-

Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. ResearchGate. [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]

-

Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed. [Link]

-

Hit to Lead Optimization in Drug Discovery. Excelra. [Link]

-

Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Publishing. [Link]

-

Hit to Lead Assays: Accelerating Early Drug Discovery. BellBrook Labs. [Link]

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. excelra.com [excelra.com]

- 11. Optimization of a pyrazole hit from FBDD into a novel series of indazoles as ketohexokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 19. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Amine Synthesis

Current Status: Operational Ticket Focus: Regioselectivity Control, Catalyst Poisoning, and Purification of Polar Heterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Pyrazole Challenge

Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., Crizotinib, Ruxolitinib). However, their synthesis is frequently plagued by two critical failure modes: regiochemical ambiguity during cyclocondensation and catalyst deactivation during metal-mediated functionalization.

This guide moves beyond standard textbook procedures to address the specific "pain points" encountered in high-throughput and process chemistry environments.

Module 1: The Regioselectivity Crisis (Cyclocondensation)

The Issue:

The reaction of unsymmetrical 1,3-electrophiles (e.g.,

Troubleshooting Guide

Q: I am consistently getting a 60:40 mixture of regioisomers in Ethanol. How can I shift this to >90:10?

A: The "textbook" solvent (Ethanol) is often the culprit.[1] Switch to Fluorinated Alcohols .

-

The Fix: Replace EtOH with 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .[1]

-

The Science: Fluorinated solvents are strong Hydrogen-bond donors (HBD) but poor nucleophiles. They selectively solvate the more basic nitrogen of the hydrazine and the carbonyl oxygen, altering the electronics of the transition state.

-

Evidence: Fustero et al. demonstrated that switching from EtOH to TFE can invert or drastically improve regioselectivity ratios from ~1:1 to >20:1 by stabilizing specific tautomeric intermediates [1].

Q: My hydrazine hydrochloride salt is not reacting in TFE. Why?

A: TFE is slightly acidic. If you use a hydrazine salt, you must liberate the free base first.

-

Protocol: Treat the hydrazine HCl with 1.05 eq of NaOtBu in an ethereal solvent, filter off the NaCl, and then introduce the free hydrazine to the TFE reaction mixture.

Visualization: Regioselectivity Decision Logic

Figure 1: Decision matrix for addressing poor regiocontrol in pyrazole synthesis.

Module 2: Cross-Coupling Failures (Buchwald-Hartwig)

The Issue: Aminating halopyrazoles (especially chloropyrazoles) using Palladium catalysis often results in <10% conversion. This is typically due to catalyst poisoning , where the pyrazole nitrogen displaces the phosphine ligand, forming an inactive "off-cycle" Pd-complex.

Troubleshooting Guide

Q: My reaction turns black immediately, and I recover starting material. Is my catalyst dead?

A: Your catalyst likely aggregated into Pd-black because the ligand was displaced.

-

The Fix: You must use a Bulky, Electron-Rich Ligand and a Pre-catalyst .[2]

-

Recommendation: Do not use Pd(OAc)₂ + PPh₃. Instead, use XPhos Pd G3 or BrettPhos Pd G3 . These palladacycles ensure rapid formation of the active L-Pd(0) species before the pyrazole can sequester the metal [2].

Q: I am trying to couple a pyrazole that has a free NH (N-unsubstituted). It won't work.

A: Free NH pyrazoles are notorious catalyst poisons. The N-H proton is acidic (pKa ~14), and the resulting anion binds tightly to Pd.

-

The Fix: Protect the nitrogen.

-

Transient Protection: Use 2.5 equiv of base (NaOtBu) to fully deprotonate the pyrazole before adding the catalyst, forming a pyrazolate which is less coordinating than the neutral species (counter-intuitive but effective in specific cases).

-

Permanent Protection (Recommended): Install a THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) group. These are easily removed post-coupling with mild acid (HCl/MeOH) or Fluoride (TBAF) [3].

-

Data: Ligand Selection Matrix

| Substrate Type | Recommended Ligand | Base | Solvent | Temp |

| Chloropyrazole (1° Amine) | BrettPhos | NaOtBu | t-Amyl Alcohol | 90°C |

| Chloropyrazole (2° Amine) | RuPhos | NaOtBu | Toluene | 80°C |

| Bromopyrazole (General) | tBuXPhos | K₃PO₄ | 1,4-Dioxane | 80°C |

| Base-Sensitive Substrate | BrettPhos | Cs₂CO₃ | 1,4-Dioxane | 100°C |

Visualization: The Poisoning Mechanism

Figure 2: Mechanism of Pd-cycle interruption by pyrazole coordination.

Module 3: Isolation & Purification

The Issue: Aminopyrazoles are highly polar and basic. They often "streak" on silica gel columns, leading to poor separation and mass loss.

Q: My product is stuck on the silica column. Methanol/DCM isn't moving it.

A: The acidic silanols on the silica are protonating your amine.

-

The Fix: Deactivate the Silica.

-

Pre-wash your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample.

-

Use a mobile phase containing 1% NH₄OH (e.g., DCM:MeOH:NH₄OH 90:9:1). This competes for the silanol sites and tightens the bands.

-

Q: I need to avoid chromatography for scale-up. How do I crystallize this?

A: Aminopyrazoles are often oils or amorphous solids.

-

The Fix: Salt Formation.

-

Dissolve the crude oil in EtOAc or Et₂O.

-

Add 1.0 equiv of HCl (4M in Dioxane) dropwise.

-

The aminopyrazole hydrochloride salt usually precipitates instantly as a crystalline solid. Filter, wash with Et₂O, and dry. This purifies the compound effectively. You can freebase it later or use it as the salt [4].

-

Module 4: Validated Experimental Protocols

Protocol A: Regioselective Synthesis in TFE

Reference Standard: Adapted from Fustero et al. [1]

-

Preparation: To a reaction vial, add the

-keto nitrile (1.0 mmol) and substituted hydrazine (1.1 mmol). -

Solvent: Add 2,2,2-Trifluoroethanol (TFE) (3.0 mL). Note: Do not use Ethanol.

-

Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LCMS.

-

Optimization: If conversion is slow, heat to 50°C. Avoid reflux if possible to maintain kinetic control.

-

-

Workup: Remove TFE under reduced pressure (rotary evaporator). TFE is expensive; consider trapping for recycling on large scale.

-

Purification: The crude residue is often pure enough for subsequent steps.[3] If not, recrystallize from Heptane/EtOAc.

Protocol B: Pd-Catalyzed Amination of 4-Chloropyrazoles

Reference Standard: Adapted from Buchwald Group Methodologies [2]

-

Charge: In a glovebox or under Argon, add:

-

4-Chloropyrazole (1.0 mmol)

-

Primary Amine (1.2 mmol)

-

BrettPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

-

NaOtBu (1.5 mmol)

-

-

Solvent: Add anhydrous 1,4-Dioxane (4 mL).

-

Reaction: Seal the vial and heat to 90°C for 12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts.

-

Purification: Concentrate and purify via reverse-phase prep-HPLC (0.1% Formic Acid modifier) to avoid silica streaking.

References

-

Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry.

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

McLaughlin, M., et al. (2010). "Palladium-Catalyzed Amination of Pyrazoles: A Viable Strategy for the Synthesis of Aminopyrazoles." Organic Letters.

-

Reichardt, C. (2003). "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH.

Sources

Technical Support Center: Purification of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-

Welcome to the technical support center for the purification of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. By understanding the underlying chemical principles and employing systematic troubleshooting, you can significantly improve the purity, yield, and reproducibility of your experiments.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification protocols, it's crucial to understand the physicochemical properties of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-. These properties dictate its behavior in different solvent systems and are the foundation for developing effective purification strategies.

| Property | Value/Information | Significance for Purification |

| Molecular Formula | C₁₁H₁₃N₃ | Provides the molecular weight for analytical purposes. |

| Polarity | Moderately Polar | The presence of the amine and pyrazole ring imparts polarity, influencing solvent selection for chromatography and recrystallization. |

| Solubility | Generally soluble in polar organic solvents like ethanol, methanol, and ethyl acetate. Limited solubility in non-polar solvents like hexane. | Critical for selecting appropriate recrystallization solvents and mobile phases for column chromatography. |

| pKa | The amine group is basic. | Allows for purification via acid-base extraction to remove non-basic impurities. |

| Thermal Stability | Generally stable, but prolonged exposure to high temperatures should be avoided to prevent decomposition. | Important consideration during solvent evaporation and drying. |

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-.

Question 1: My crude product is an oil and won't crystallize. How can I solidify it?

Answer:

Oiling out is a common problem when impurities are present that inhibit crystal lattice formation. Here’s a systematic approach to induce crystallization:

-

Trituration: This is often the first and simplest method to try.

-

Protocol: Add a small amount of a non-polar solvent in which your compound is poorly soluble (e.g., hexane, diethyl ether) to the oil.[1] Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. The mechanical energy can induce nucleation.

-

Causality: The non-polar solvent washes away more soluble, non-polar impurities, increasing the relative purity of your target compound and facilitating crystallization.

-

-

Solvent-Evaporation:

-

Protocol: Dissolve the oil in a small amount of a volatile solvent in which it is soluble (e.g., dichloromethane or ethyl acetate). Slowly evaporate the solvent under a stream of inert gas (like nitrogen) or in a fume hood.

-

Causality: Slow removal of the solvent gradually increases the concentration of the compound, which can lead to the formation of crystals.

-

-

Seeding:

-

Protocol: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil.

-

Causality: The seed crystal provides a template for crystal growth, overcoming the kinetic barrier to nucleation.

-

Question 2: After recrystallization, my yield is very low. What can I do to improve it?

Answer:

Low recovery during recrystallization is typically due to suboptimal solvent selection or procedural errors.

-

Optimize the Recrystallization Solvent: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1]

-

Protocol: Experiment with different solvent systems. A mixed solvent system can be highly effective. Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethanol, ethyl acetate) and then slowly add a "poor" solvent (e.g., water, hexane) until the solution becomes slightly turbid.[1][2] Reheat to get a clear solution and then allow it to cool slowly.

-

Causality: A well-chosen solvent system maximizes the differential solubility of your compound at different temperatures, ensuring high recovery upon cooling.

-

-

Slow Cooling:

-

Protocol: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[1]

-

Causality: Slow cooling allows for the formation of larger, more ordered crystals, which are typically purer and easier to isolate.

-

-

Minimize the Amount of Hot Solvent:

-

Protocol: Use only the minimum amount of hot solvent required to fully dissolve your crude product.

-

Causality: Using an excessive amount of solvent will keep a significant portion of your compound dissolved even at low temperatures, leading to poor recovery.

-

Table of Common Recrystallization Solvents for Aminopyrazoles:

| Solvent/Solvent System | Polarity | Comments |

| Ethanol | Polar | A good starting point for many pyrazole derivatives.[1] |

| Isopropanol | Polar | Another effective alcohol for recrystallization.[1] |

| Ethyl Acetate/Hexane | Medium/Non-polar | A versatile mixed solvent system for fine-tuning solubility.[1] |

| Dichloromethane/Hexane | Medium/Non-polar | Useful for compounds with intermediate polarity. |

| Acetone/Water | Polar | Can be effective, but be cautious of the compound's solubility in water. |

Question 3: I'm struggling to separate my product from a very similar impurity using column chromatography. What are my options?

Answer:

Separating closely related impurities is a common challenge in chromatography. Here are several strategies to improve your separation:

-

Optimize the Mobile Phase:

-

Protocol: If you are using a standard mobile phase like hexane/ethyl acetate, try switching to a different solvent system with different selectivities, such as dichloromethane/methanol.[1] You can also try adding a small amount of a modifier, like triethylamine (0.1-1%), to the mobile phase if your compound or impurities are basic. This can reduce tailing and improve peak shape.

-

Causality: Different solvent systems interact with the stationary phase and your compounds in unique ways, which can alter the relative retention times and improve separation. Triethylamine can mask active silanol groups on the silica gel, which can cause tailing with basic compounds like amines.

-

-

Change the Stationary Phase:

-

Protocol: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds.[1] For very polar compounds, reverse-phase (C18) chromatography might be more effective.[1]

-

Causality: Different stationary phases offer different separation mechanisms. Alumina can have a lower density of acidic silanol groups compared to silica, reducing strong interactions with basic analytes. Reverse-phase chromatography separates compounds based on hydrophobicity, which can be a completely different selectivity compared to normal-phase chromatography.

-

-

Employ Gradient Elution:

-

Protocol: Instead of using a constant mobile phase composition (isocratic elution), start with a less polar solvent system and gradually increase the polarity over the course of the separation.[1]

-

Causality: Gradient elution allows for the effective separation of compounds with a wide range of polarities. It helps to elute weakly retained compounds faster while still providing enough elution strength to move strongly retained compounds down the column, often with better resolution.

-

Workflow for Purification Method Selection:

Caption: Decision tree for selecting a purification strategy.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-?

A1: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine.[3] Therefore, common impurities include:

-

Unreacted Starting Materials: Phenylhydrazine and the diketone precursor.

-

Regioisomers: If an unsymmetrical diketone is used, the reaction with phenylhydrazine can potentially lead to the formation of two different regioisomers. Careful control of reaction conditions and subsequent purification are crucial for isolating the desired isomer.[3]

-

Side-Products from Incomplete Cyclization: Depending on the specific synthetic route, partially reacted intermediates may be present.

Q2: How can I assess the purity of my final product?

A2: A combination of techniques is recommended for a thorough purity assessment:

-

Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative idea of the number of components in your sample.[1] A single spot in multiple solvent systems is a good indication of purity.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or trifluoroacetic acid for better peak shape) is a good starting point.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any impurities with distinct signals.

-

Mass Spectrometry (MS): Confirms the molecular weight of your product.

-

Melting Point: A sharp melting point range is a good indicator of high purity.

Q3: What are the recommended storage conditions for 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-?

A3: Like many amines, 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- can be susceptible to oxidation over time. For long-term storage, it is recommended to:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Keep in a cool, dark, and dry place.

-

For highly pure samples, storage in a freezer is advisable.

Q4: Can I use acid-base extraction for purification?

A4: Yes, acid-base extraction can be a very effective technique, especially for removing non-basic impurities.

-

Protocol:

-

Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

-

Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer.

-

Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

-

Make the aqueous layer basic with a base like sodium hydroxide or sodium bicarbonate to deprotonate the amine, which will then precipitate out or can be extracted back into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (like sodium sulfate), and evaporate the solvent.

-

-

Causality: This method leverages the basicity of the amine functional group to selectively separate it from neutral or acidic impurities.[1]

By applying these troubleshooting strategies and understanding the principles behind them, you will be well-equipped to overcome the purification challenges associated with 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- and obtain a high-purity compound for your research and development endeavors.

IV. References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of 3-Aminopyrazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Technical Support Center: Addressing Off-Target Effects of Pyrazole-Based Inhibitors

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of pyrazole-based inhibitors and their off-target effects. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you design, execute, and interpret your experiments with confidence.

Introduction to Pyrazole-Based Inhibitors and Off-Target Effects

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis of numerous inhibitors targeting a wide range of enzymes, particularly protein kinases.[1][2][3] Their versatile scaffold allows for the development of potent and selective agents against various diseases, including cancer and inflammatory disorders.[1][4][5] However, a significant challenge in their development and application is the potential for off-target activity.[6][7] Off-target effects arise when an inhibitor binds to and modulates the function of proteins other than its intended target.[8] This can lead to misleading experimental results, cellular toxicity, and unforeseen side effects in clinical settings.[8][9] Understanding and mitigating these off-target interactions is therefore crucial for the successful development and application of pyrazole-based inhibitors.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered by researchers working with pyrazole-based inhibitors.

Q1: What are off-target effects and why are they a major concern with pyrazole-based kinase inhibitors?

A1: Off-target effects are the unintended interactions of a drug or inhibitor with molecules other than its primary therapeutic target.[8] For pyrazole-based kinase inhibitors, this often involves binding to other kinases due to the conserved nature of the ATP-binding pocket across the human kinome.[8] These unintended interactions are a significant concern because they can lead to:

-

Misinterpretation of Experimental Data: An observed phenotype might be attributed to the inhibition of the primary target when it is, in fact, caused by an off-target effect.

-

Cellular Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cell death or other adverse cellular responses.[8]

-

Unpredictable Clinical Side Effects: In a therapeutic context, off-target effects can cause a range of adverse drug reactions.[6]

-

Drug Resistance: Activation of alternative signaling pathways due to off-target effects can contribute to the development of drug resistance.[7]

Q2: My pyrazole-based inhibitor is active in a cell line that doesn't express the intended target. What does this signify?

A2: This is a strong indication of off-target activity.[8] The observed cellular phenotype is likely mediated by the inhibition of one or more alternative targets present in that cell line. It is crucial to identify these off-target proteins to understand the inhibitor's true mechanism of action.

Q3: What is the difference between biochemical and cell-based assays for assessing inhibitor specificity?

A3: Both assay types are essential for a comprehensive understanding of an inhibitor's specificity, and they provide complementary information.

| Assay Type | Description | Advantages | Limitations |

| Biochemical Assays | These assays use purified enzymes and substrates to measure the direct inhibitory activity of a compound.[10][11] | - Directly measures enzyme inhibition.- High throughput and reproducible.[12]- Allows for precise determination of IC50/Ki values. | - Lacks physiological context.- Does not account for cell permeability or intracellular metabolism.- May not reflect the inhibitor's behavior in a complex cellular environment.[13] |

| Cell-Based Assays | These assays use living cells to evaluate the effect of an inhibitor on a specific cellular process or signaling pathway.[14][15] | - Physiologically relevant context.[15]- Accounts for cell permeability, metabolism, and target engagement in a native environment.[14][16]- Can reveal unexpected phenotypes. | - Can be more complex to interpret due to the involvement of multiple pathways.- Indirect measure of target inhibition.- Susceptible to off-target effects influencing the readout.[13] |

Q4: How can I identify the specific off-targets of my pyrazole-based inhibitor?

A4: A multi-pronged approach is recommended to confidently identify off-targets:

-

Kinome Profiling: Screen your inhibitor against a large panel of kinases to identify potential off-target interactions.[10][17] This provides a broad overview of the inhibitor's selectivity.

-

Chemical Proteomics: Techniques like Capture Compound Mass Spectrometry (CCMS) can identify direct protein binders of your compound from a complex cell lysate.[18][19]

-

Computational Modeling: Docking studies and in silico screening can predict potential off-targets based on structural similarities between your inhibitor and known ligands, as well as the binding pockets of various proteins.[6]

-

Phenotypic Screening: High-content imaging and other phenotypic assays can reveal unexpected cellular responses that may point towards off-target activities.

Q5: Can off-target effects ever be beneficial?

A5: While often viewed as detrimental, off-target effects can sometimes be advantageous. This concept, known as polypharmacology , describes the ability of a single drug to interact with multiple targets.[6] In some cases, engaging multiple nodes in a disease-related pathway can lead to enhanced therapeutic efficacy or help overcome drug resistance.[6] However, it is critical to intentionally identify and characterize these off-target interactions to ensure they contribute positively to the overall therapeutic effect and do not introduce unacceptable toxicity.[9]

Troubleshooting Guides

This section provides practical guidance for troubleshooting common issues related to the off-target effects of pyrazole-based inhibitors.

Problem 1: Inconsistent or Contradictory Results Between Biochemical and Cell-Based Assays

Possible Causes and Solutions:

-

Poor Cell Permeability: The inhibitor may be potent against the purified target in a biochemical assay but unable to reach its intracellular target in a cell-based assay.

-

Troubleshooting Step: Perform a cellular target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that the inhibitor is binding to its intended target within the cell.

-

-

Inhibitor Efflux: The inhibitor may be actively transported out of the cell by efflux pumps.

-

Troubleshooting Step: Co-incubate the cells with known efflux pump inhibitors to see if this potentiates the activity of your pyrazole-based inhibitor.

-

-

Intracellular Metabolism: The inhibitor may be rapidly metabolized into an inactive form within the cell.

-

Troubleshooting Step: Analyze cell lysates using LC-MS to determine the intracellular concentration and stability of the parent compound.

-

-

Off-Target Effects Masking On-Target Activity: An off-target effect may be opposing the effect of on-target inhibition, leading to a null or contradictory phenotype.

-

Troubleshooting Step: Use a structurally distinct inhibitor for the same target to see if it recapitulates the same cellular phenotype. If not, off-target effects are likely at play.

-

Problem 2: Significant Cellular Toxicity Observed at Concentrations Required for On-Target Inhibition

Possible Causes and Solutions:

-

Off-Target Kinase Inhibition: The inhibitor may be potently inhibiting one or more kinases that are essential for cell survival.

-

Non-Specific Cytotoxicity: The inhibitor may be causing toxicity through mechanisms unrelated to kinase inhibition, such as membrane disruption or mitochondrial dysfunction.

-

Troubleshooting Step: Perform counter-screens to assess general cytotoxicity, such as membrane integrity assays (e.g., LDH release) or mitochondrial function assays (e.g., MTT or resazurin).

-

-

On-Target Toxicity: Inhibition of the intended target itself may be inherently toxic to the cell line being used.

-

Troubleshooting Step: Use a genetic approach, such as siRNA or CRISPR-Cas9, to knock down the target protein and see if it phenocopies the inhibitor-induced toxicity.

-

Problem 3: My Inhibitor Shows a "Dirty" Profile in a Kinome Scan with Multiple Off-Targets

Possible Causes and Solutions:

-

High Inhibitor Concentration: The concentration used in the kinome scan may be too high, leading to the identification of low-affinity, non-physiological interactions.

-

Troubleshooting Step: Repeat the kinome scan at a lower, more physiologically relevant concentration (e.g., 10-fold above the on-target IC50).

-

-

Promiscuous Inhibitor Scaffold: The core pyrazole scaffold of your inhibitor may have inherent promiscuity for the ATP-binding site of kinases.

-

Troubleshooting Step: Synthesize and test analogs of your inhibitor with modifications designed to improve selectivity. Computational modeling can guide these structural changes.

-

-

Prioritizing Off-Targets for Validation: It is often not feasible to validate every hit from a kinome scan.

-

Troubleshooting Step: Prioritize off-targets for further investigation based on:

-

Potency: Focus on off-targets that are inhibited with a potency similar to the primary target.

-

Biological Relevance: Investigate off-targets that are known to be involved in the biological process you are studying or have established roles in cell signaling.

-

Expression in Your System: Confirm that the identified off-targets are expressed in your experimental model.

-

-

Experimental Workflows and Protocols

This section provides diagrams and detailed protocols for key experiments to identify and validate off-target effects.

Workflow for Investigating Off-Target Effects

Caption: A decision tree to guide the troubleshooting of unexpected experimental outcomes with pyrazole-based inhibitors.

References

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Comb Chem High Throughput Screen, 27(19), 2791-2804.

- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (n.d.). MDPI.

- Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. (n.d.). PubMed.

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.

- Cell-based Assays to Identify Inhibitors of Viral Disease. (n.d.). PMC.

- KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.

- Global Kinome Profiling for Personalized Medicine. (2014). Thermo Fisher Scientific.

- Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - UK.

- Recent advances in methods to assess the activity of the kinome. (2017). PMC.

- Off-target activity. (n.d.). Grokipedia.

- Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects. (n.d.). Benchchem.

- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.

- Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.

- Kinome Profiling. (n.d.). PMC.

- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC.

- Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. (n.d.). Charles River.

- Cell-based Assays to Identify Inhibitors of Viral Disease. (2025).

- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014).

- An immuno-chemo-proteomics method for drug target deconvolution. (n.d.). PubMed.

- Cell-based test for kinase inhibitors. (2020). INiTS.

- Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. (n.d.). Frontiers.

- Target deconvolution techniques in modern phenotypic profiling. (2013). PMC.

- Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors. (n.d.). Benchchem.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). PMC.

- Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost

- A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences.

- Off-target identification of kinase drug candidates. (a) Heatmaps of... (n.d.).

- Assays for the identification of inhibitors targeting specific transl

- Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. (n.d.). Benchchem.

- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.

- Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. (n.d.).

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.

- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.

- A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). PMC.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (n.d.). MDPI.

- Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. (n.d.). Semantic Scholar.

- Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2016). PubMed.

- Pyrazole scaffold-based derivatives: A glimpse of α-glucosidase inhibitory activity, SAR, and route of synthesis. (2023). PubMed.

- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). PMC.

Sources

- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 13. inits.at [inits.at]

- 14. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 16. researchgate.net [researchgate.net]

- 17. reactionbiology.com [reactionbiology.com]

- 18. criver.com [criver.com]

- 19. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Analytical Methods for 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-

Current Status: Operational Ticket Focus: Method Refinement & Troubleshooting (CAS: 13518-87-1) Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Welcome to the specialized support hub for 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl- (also referred to as 5-amino-3,4-dimethyl-1-phenylpyrazole). This compound is a critical intermediate in the synthesis of pyrazolo-pyrimidines and other bioactive heterocycles.[1]

The Analytical Challenge: This molecule presents a "perfect storm" for chromatographic difficulties:

-

Basicity: The exocyclic amine and pyrazole ring nitrogen create strong interactions with residual silanols on silica columns, leading to severe peak tailing.[1]

-

Regioisomerism: Synthesis often yields the 4,5-dimethyl or 1,3-dimethyl isomers as impurities.[1] These have identical mass (

188.25) and similar polarity, making MS detection insufficient for purity confirmation. -

Solubility: It exhibits moderate solubility in organic solvents but can precipitate in high-aqueous mobile phases if not properly buffered.[1]

This guide provides a refined, self-validating analytical workflow designed to resolve these specific issues.

Module 1: Chromatographic Separation (HPLC/UPLC)

The "Refined" Method: High-pH Reversed-Phase

Why this works: Standard acidic mobile phases (formic acid/TFA) protonate the amine (pKa ~4.5–5.5), causing it to bind to negatively charged silanols. By elevating the pH to 9.5–10, we deprotonate the amine, rendering it neutral.[1] This dramatically improves peak symmetry and retention.

Recommended Protocol

| Parameter | Specification | Rationale |

| Column | Waters XBridge C18 (or equivalent High-pH stable hybrid silica) | Hybrid particles resist dissolution at pH 10; essential for longevity.[1] |

| Dimensions | 150 mm x 4.6 mm, 3.5 µm (HPLC) or 100 mm x 2.1 mm, 1.7 µm (UPLC) | Longer column length required to separate closely eluting regioisomers. |